H-GLY-PRO-alphaNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

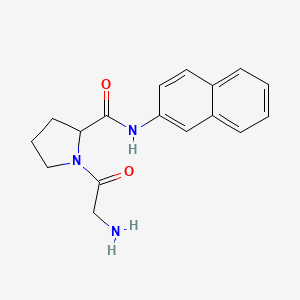

1-(2-aminoacetyl)-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-11-16(21)20-9-3-6-15(20)17(22)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,18H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQUUNDBFODDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound H Gly Pro Alphana

Peptide Synthesis Strategies for Glycine-Proline Sequences

The Gly-Pro dipeptide sequence is a common motif in biologically active peptides and synthetic substrates. Its synthesis, while straightforward in principle, presents unique challenges such as the potential for diketopiperazine formation, particularly during solid-phase synthesis.

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the foundational method for creating peptide bonds before the advent of solid-phase techniques. libretexts.org It involves the sequential coupling of amino acids in a homogenous solution. For a dipeptide like Gly-Pro, the process requires careful selection of protecting groups to prevent unwanted side reactions and ensure the correct peptide bond is formed. libretexts.org

The general strategy involves:

Protection: The amino group of glycine (B1666218) is protected, commonly with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group of proline is often protected as a methyl or benzyl ester. libretexts.org

Activation and Coupling: The exposed carboxyl group of the N-protected glycine is activated to make it more reactive. This is achieved using coupling reagents. The activated glycine is then reacted with the C-protected proline, forming the peptide bond. bachem.com

Deprotection: The protecting groups are removed to yield the final dipeptide.

A variety of coupling reagents can be employed, each with specific advantages regarding reaction speed and suppression of side reactions like racemization. bachem.com

| Coupling Reagent | Description | Key Features |

| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Carbodiimides are effective condensing agents. A major drawback is the formation of an N-acyl urea byproduct if O-to-N migration occurs. bachem.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | An aminium-based reagent that facilitates rapid coupling with minimal racemization. nih.gov |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent known for its high coupling efficiency, serving as a non-toxic alternative to the BOP reagent. bachem.com |

| T3P® | Propylphosphonic Anhydride | A biomimetic coupling reagent that allows for fast and efficient peptide bond formation with water-soluble byproducts, enhancing process sustainability. mdpi.com |

The Group-Assisted Purification (GAP) strategy is an advancement in solution-phase synthesis that avoids traditional chromatography by using a recoverable auxiliary group, simplifying purification to mere washing and filtration steps. nih.gov

Solid-phase peptide synthesis (SPPS) is the most common method for peptide synthesis today. nih.gov It involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids. peptide.com This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the resin. nih.govmdpi.com

The standard SPPS cycle using Fmoc chemistry includes:

Deprotection: Removal of the temporary Fmoc group from the N-terminus of the resin-bound amino acid, typically with a piperidine solution.

Activation & Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus.

Washing: Excess reagents and byproducts are washed away.

For Gly-Pro sequences, a significant side reaction is the formation of a cyclic dipeptide, diketopiperazine (DKP). This is especially prevalent after the coupling of the second amino acid (Glycine) to the resin-bound Proline. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as cyclo(Gly-Pro). nih.gov

Strategies to Mitigate Side Reactions in SPPS:

Sterically Hindered Resins: Using resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization that leads to DKP formation. nih.gov

Immediate Coupling: Proceeding immediately to the coupling of the third amino acid after the deprotection of the Gly residue minimizes the time the free N-terminus is available to initiate DKP formation.

Backbone Protection: For "difficult sequences" prone to aggregation, backbone protection strategies can be employed. This involves using derivatives like N-(2-hydroxy-4-methoxybenzyl) (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a glycine residue to disrupt interchain hydrogen bonding that causes aggregation.

Incorporation of α-Naphthylamide/Para-Nitroanilide/7-Amino-4-Methylcoumarin Moieties

The utility of H-Gly-Pro-αNA and its analogues as enzyme substrates stems from the chromogenic (color-releasing) or fluorogenic (fluorescence-releasing) tags attached to the C-terminus. diapharma.compeptide.co.jp Enzymatic cleavage of the peptide bond between proline and the tag liberates the reporter group, which can be quantified spectrophotometrically or fluorometrically. diapharma.comcaymanchem.com

A primary challenge in synthesizing these conjugates is the low nucleophilicity of the aromatic amino group on the tags (e.g., α-naphthylamine, p-nitroaniline, 7-amino-4-methylcoumarin), which makes direct peptide bond formation difficult. beilstein-journals.org

Chromogenic substrates typically utilize p-nitroaniline (pNA) or a naphthylamine derivative (αNA or βNA) as the reporter group. diapharma.comnih.govchemimpex.com The release of p-nitroaniline, for example, results in a yellow color that can be measured at around 405 nm. peptide.co.jp

Synthetic Approaches:

Prior Conjugation: A common and effective strategy is to first synthesize the Nα-protected aminoacyl-pNA (e.g., Boc-Pro-pNA) and then couple the next amino acid (e.g., Boc-Gly-OH) to it in a subsequent step. This approach often gives superior yields compared to attempting to couple a completed dipeptide to the pNA moiety. nih.gov

Selenocarboxylate/Azide Amidation: A novel method involves the in situ formation of a selenocarboxylate intermediate from a protected amino acid, which then undergoes a non-nucleophilic amidation with an azide. This technique is highly efficient for conjugating amino acids to poorly nucleophilic amines like pNA and is compatible with common protecting groups such as Fmoc, Boc, and Cbz. beilstein-journals.org

7-amino-4-methylcoumarin (AMC) is a widely used fluorophore for creating sensitive protease substrates. nih.gov Upon cleavage, the free AMC exhibits strong fluorescence (excitation ~340-360 nm, emission ~440-460 nm), allowing for highly sensitive enzyme activity assays. caymanchem.comaatbio.com

Synthetic Approaches:

Solution-Phase Coupling: Similar to chromogenic tags, Nα-protected proline can be coupled to AMC in solution, followed by elongation of the peptide chain. However, this shares the same difficulties related to the low reactivity of the AMC amino group. beilstein-journals.org

Solid-Phase Synthesis on a Modified Resin: To overcome the limitations of solution-phase methods and enable high-throughput synthesis, specialized solid supports have been developed. One approach uses a novel AMC-resin where 7-N-(Fmoc)aminocoumarin-4-acetic acid is attached to a Wang resin. Peptides are synthesized on this linker, and upon cleavage, the conjugate undergoes facile decarboxylation to yield the desired peptide-AMC product. nih.gov

Bifunctional Linkers: The use of bifunctional fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC) allows for efficient solid-phase synthesis. The ACC molecule can be attached to a solid support, and the peptide chain can then be assembled using standard SPPS protocols. researchgate.netresearchgate.netgoogle.com

Purification and Characterization Techniques in Peptide Synthesis

Following synthesis and cleavage from the resin (in the case of SPPS), the crude peptide product is a mixture containing the target peptide along with impurities such as truncated sequences, deletion sequences, or sequences with remaining protecting groups. lcms.czaltabioscience.com Therefore, rigorous purification and characterization are essential.

Purification:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary and most established method for purifying synthetic peptides. mdpi.comlcms.cz The crude peptide mixture is separated based on hydrophobicity. A C18 column is typically used, and elution is achieved with a gradient of an organic solvent (like acetonitrile) in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape. lcms.czaltabioscience.com

Solid-Phase Extraction (SPE): For some applications, RP-SPE can be a versatile and economical alternative to preparative HPLC, allowing for the purification of significant amounts of peptide in a single run with reduced solvent consumption. nih.gov

Characterization:

Analytical HPLC: Used to assess the purity of the final product. The peptide is run on an analytical column, and the purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. altabioscience.com

Mass Spectrometry (MS): This is a critical tool for confirming the identity of the synthesized peptide by determining its molecular weight. mdpi.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) provide highly accurate mass data. altabioscience.comnih.gov

Amino Acid Analysis (AAA): This technique provides the relative ratio of the constituent amino acids in the peptide, confirming its composition. It involves hydrolyzing the peptide into its individual amino acids, which are then quantified. altabioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, ¹H NMR and other NMR techniques can be used to verify the peptide's structure and the absence of side-reaction products. nih.gov

| Technique | Purpose | Information Provided |

| Preparative RP-HPLC | Purification | Isolation of the target peptide from synthetic impurities. lcms.cz |

| Analytical RP-HPLC | Purity Assessment | Quantifies the purity level of the final product (e.g., >95%). altabioscience.com |

| Mass Spectrometry (MS) | Identity Confirmation | Provides the exact molecular weight of the peptide, confirming the correct sequence was synthesized. mdpi.comnih.gov |

| Amino Acid Analysis | Compositional Verification | Confirms the correct ratio of amino acids is present in the final product. altabioscience.com |

Chromatographic Purification Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides like H-Gly-Pro-αNA. Specifically, reversed-phase HPLC (RP-HPLC) is highly effective for separating peptides from impurities generated during synthesis. This method separates molecules based on their hydrophobicity.

In a typical RP-HPLC procedure for H-Gly-Pro-αNA, the crude peptide is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a stationary phase, commonly a C18 silica-based column, which is hydrophobic. A mobile phase, consisting of a polar solvent (often water with an acid modifier like trifluoroacetic acid, TFA) and a less polar organic solvent (such as acetonitrile, ACN), is used to elute the peptide. A gradient of increasing organic solvent concentration is applied, causing more hydrophobic molecules to elute later than less hydrophobic ones. The peptide of interest is detected by monitoring the absorbance of the eluate at a specific wavelength, typically 214 nm or 280 nm, corresponding to the peptide bonds and aromatic residues, respectively.

Detailed research findings have established optimized conditions for the purification of similar dipeptidyl peptidase substrates. While specific conditions can vary, a representative HPLC purification protocol for H-Gly-Pro-αNA is outlined in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Injection Volume | 100 µL |

This method allows for the isolation of H-Gly-Pro-αNA with high purity, often exceeding 98%, which is then confirmed by subsequent analytical techniques.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Following purification, the identity and structural integrity of H-Gly-Pro-αNA are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure at the atomic level. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to assign the chemical shifts of all protons and carbons in the molecule, confirming the correct amino acid sequence and the presence of the α-naphthylamine moiety. The chemical shifts are influenced by the local electronic environment of each nucleus, providing a unique fingerprint of the molecule.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for H-Gly-Pro-αNA, based on established values for its constituent parts.

¹H and ¹³C NMR Spectral Data for H-Gly-Pro-αNA

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Glycine | ||

| α-CH₂ | 3.85 (d) | 43.5 |

| Proline | ||

| α-CH | 4.40 (t) | 60.8 |

| β-CH₂ | 2.05 (m) | 30.1 |

| γ-CH₂ | 1.95 (m) | 25.2 |

| δ-CH₂ | 3.60 (m) | 47.9 |

| C=O | - | 172.5 |

| α-Naphthylamine | ||

| C1-NH | 8.50 (s) | - |

| C2 | - | 134.2 |

| C3 | 7.45 (d) | 120.5 |

| C4 | 7.85 (d) | 126.1 |

| C5 | 7.50 (t) | 125.8 |

| C6 | 7.55 (t) | 128.4 |

| C7 | 7.90 (d) | 123.7 |

| C8 | 8.10 (d) | 126.5 |

| C4a | - | 134.8 |

| C8a | - | 128.9 |

| C1' | - | 130.1 |

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized peptide and to confirm its amino acid sequence through fragmentation analysis. Electrospray ionization (ESI) is a common technique used to generate gas-phase ions of the peptide, which are then analyzed by a mass analyzer. The high-resolution mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺, allowing for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the peptide backbone at specific amide bonds, generating a series of b- and y-ions that can be used to read the amino acid sequence.

The expected mass spectrometric data for H-Gly-Pro-αNA is presented in the following table.

Mass Spectrometry Data for H-Gly-Pro-αNA

| Parameter | Value |

| Molecular Formula | C₁₇H₁₉N₃O₂ |

| Molecular Weight | 297.35 g/mol |

| [M+H]⁺ (Monoisotopic) | 298.1550 m/z |

| Key Fragment Ions (m/z) | |

| b₁ (Gly) | 58.04 |

| y₁ (Pro-αNA) | 241.13 |

| b₂ (Gly-Pro) | 155.09 |

| y₂ (αNA) | 144.08 |

Together, these chromatographic and spectroscopic techniques ensure the synthesis of high-purity H-Gly-Pro-αNA with the correct molecular structure, which is essential for its use in sensitive enzymatic assays.

Substrate Specificity of Dipeptidyl Peptidases for H-Gly-Pro-αNA Analogues

The cleavage of the Pro-αNA bond in H-Gly-Pro-αNA is characteristic of a class of enzymes known as post-proline dipeptidyl aminopeptidases, which recognize a proline residue at the penultimate (P1) position of the N-terminus of a peptide chain.

Dipeptidyl Peptidase-IV (DPP-IV, EC 3.4.14.5), also known as CD26, is a ubiquitous type II transmembrane glycoprotein and a serine protease belonging to the S9 prolyl-oligopeptidase family. sigmaaldrich.comnih.gov It is the primary enzyme for which H-Gly-Pro-αNA and its close analogue, Gly-Pro-p-nitroanilide (Gly-Pro-pNA), are used as chromogenic substrates. sigmaaldrich.compsu.edu DPP-IV exhibits exopeptidase activity, specifically cleaving N-terminal dipeptides from polypeptides where the penultimate residue is a proline or, to a lesser extent, an alanine. sigmaaldrich.comnih.govresearchgate.net The specificity for proline is well-defined by the enzyme's S1 subsite, which is structurally suited to accommodate proline's unique pyrrolidine ring. biorxiv.org While proline and alanine are the preferred residues, slower cleavage has been observed for substrates containing glycine or serine at the P1 position. nih.govresearchgate.net The enzyme's catalytic triad, composed of serine, aspartic acid, and histidine, facilitates the hydrolysis of the peptide bond. nih.gov

While DPP-IV is the most prominent enzyme studied with H-Gly-Pro-αNA, other peptidases also demonstrate the ability to hydrolyze the Gly-Pro linkage. These are often categorized as Post-Proline Cleaving Enzymes (PPCEs). nih.govpreprints.org

Dipeptidyl Peptidase 8 (DPP-8) and Dipeptidyl Peptidase 9 (DPP-9): These enzymes are structurally similar to DPP-IV and also belong to the S9b family of serine peptidases. nih.gov They are capable of cleaving dipeptides from substrates like Gly-Pro-pNA, although their kinetic profiles and efficiencies can differ significantly from DPP-IV. nih.gov

Aminopeptidase P (APP): This exopeptidase specifically removes any N-terminal amino acid from a peptide that is followed by a proline residue (X-Pro-...). It is capable of hydrolyzing Gly-Pro-pNA to release glycine. researchgate.net

Prolyl Oligopeptidase (POP): Unlike DPP-IV, POP is an endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain. preprints.orgresearchgate.net However, certain POPs may still exhibit activity towards small synthetic substrates like H-Gly-Pro-αNA.

Post-Proline Dipeptidyl Aminopeptidase: This is another name for DPP-IV, but it is sometimes used to describe enzymes with similar activity from various sources, such as lamb kidney, which efficiently hydrolyze substrates like Gly-Pro-β-naphthylamide. researchgate.net

Enzyme Kinetics of H-Gly-Pro-αNA Cleavage

The study of enzyme kinetics provides quantitative insight into the efficiency and mechanism of H-Gly-Pro-αNA hydrolysis. This involves determining key parameters that describe the interaction between the enzyme and the substrate under various conditions. wikipedia.orgyoutube.com

The Michaelis-Menten model is fundamental to enzyme kinetics. teachmephysiology.com The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. The turnover number (kcat) is the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

Kinetic parameters for the hydrolysis of Gly-Pro-pNA and its analogues by DPP family enzymes have been determined through various studies. For example, one study using an LC-MS based assay determined the Kₘ value for human DPP-IV with Gly-Pro-pNA to be 691.9 µM (0.69 mM). rsc.org Another report lists a Kₘ of 0.972 mM for human DPP-IV at 19°C. h-its.org Comparatively, the Kₘ for the analogue Gly-Pro-2-naphthylamide with DPP-IV has been reported as 0.66 mM. sigmaaldrich.com

Below is an interactive table summarizing reported kinetic parameters for DPP enzymes with Pro-containing substrates.

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Human DPP-IV | Gly-Pro-pNA | 0.69 | N/A | N/A | rsc.org |

| Human DPP-IV | Gly-Pro-4-Nitroanilide | 0.97 | N/A | N/A | h-its.org |

| Porcine DPP-IV | Gly-Pro-2-naphthylamide | 0.66 | N/A | N/A | sigmaaldrich.com |

| Human DPP-IV | Arg-Pro-pNA | 0.05 | 93 | 1,860,000 | nih.gov |

| Human DPP-8 | Arg-Pro-pNA | 0.31 | 25 | 80,600 | nih.gov |

| Human DPP-9 | Arg-Pro-pNA | 0.29 | 25 | 86,200 | nih.gov |

N/A: Not Available in the cited source.

The catalytic activity of enzymes is highly dependent on pH, as the ionization state of amino acid residues in the active site and on the substrate affects binding and catalysis. libretexts.org For DPP-IV, the optimal pH for the hydrolysis of Gly-Pro analogues is typically in the neutral to slightly alkaline range, between 7.4 and 8.7. sigmaaldrich.com The enzyme retains significant activity within this range; for instance, at pH 7.0, it exhibits about 45% of its maximal activity, and at pH 9.6, it shows about 90% activity. sigmaaldrich.com However, the enzyme becomes essentially inactive at a pH below 5.0. sigmaaldrich.com Assays for DPP activity using H-Gly-Pro-αNA or its analogues are commonly performed at a pH of 7.5 to 8.0. psu.eduresearchgate.net Other related enzymes can have different pH optima; for example, post-proline dipeptidyl aminopeptidase from a different source shows an identical pH optimum of 7.8, while some fungal prolyl endopeptidases are most active in acidic conditions, around pH 4.0. researchgate.netresearchgate.net

Temperature significantly influences the rate of enzymatic reactions. As temperature increases, the reaction rate generally rises until an optimum temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. libretexts.org For the hydrolysis of H-Gly-Pro-αNA and similar substrates by mammalian DPP-IV, assays are almost universally conducted at 37°C to approximate physiological conditions. psu.eduresearchgate.netrsc.org Some proline-specific peptidases exhibit considerable thermostability. For instance, post-proline dipeptidyl aminopeptidase has been shown to be stable at temperatures as high as 72°C. researchgate.net The optimal temperature can vary widely depending on the enzyme's source; prolyl oligopeptidases from different fungal species have shown optimal activities at temperatures ranging from 30°C to 60°C. researchgate.net

Mechanistic Insights into H-Gly-Pro-αNA Hydrolysis

The enzymatic hydrolysis of the chromogenic substrate H-Gly-Pro-αNA (Glycyl-L-proline α-naphthylamide) is a cornerstone for studying the activity of post-proline cleaving enzymes, such as Dipeptidyl Peptidase-IV (DPP-IV). The cleavage of the bond between the proline and the α-naphthylamine releases a colored compound, allowing for straightforward kinetic analysis. The insights gained from analogous substrates like Gly-Pro-p-nitroanilide (Gly-Pro-pNA) are directly applicable to understanding the hydrolysis mechanism of H-Gly-Pro-αNA.

Role of Active Site Residues in Catalysis (e.g., Serine, Histidine, Aspartate)

The catalytic activity of serine proteases that hydrolyze H-Gly-Pro-αNA and similar substrates is fundamentally dependent on a highly conserved catalytic triad of amino acid residues within the enzyme's active site. nih.gov In enzymes like DPP-IV, this triad consists of Serine (Ser), Histidine (His), and Aspartate (Asp). nih.gov

Serine (Ser): The serine residue acts as the primary nucleophile. The hydroxyl group of serine initiates a nucleophilic attack on the carbonyl carbon of the proline residue in the H-Gly-Pro-αNA substrate. nih.gov

Histidine (His): The histidine residue functions as a general base, abstracting a proton from the serine's hydroxyl group. This deprotonation significantly enhances the nucleophilicity of the serine oxygen, priming it for the attack on the substrate. nih.gov

Aspartate (Asp): The aspartate residue is oriented to form a hydrogen bond with the histidine. This interaction stabilizes the positive charge that develops on the histidine imidazole ring after it accepts the proton from serine, thereby increasing the basicity of the histidine and facilitating the proton transfer. nih.gov

This coordinated action of the Asp-His-Ser triad is essential for the formation of a tetrahedral intermediate, a key step in the catalysis. nih.gov The active sites of these enzymes are often located in regions rich in glycine residues, which provide the necessary flexibility for the conformational changes required during substrate binding and catalysis. researchgate.net The specificity for proline at the P1 position is a defining characteristic, and any substitution, such as placing a proline in the P'1 position (the position immediately following the cleaved bond), can abolish hydrolysis. nih.gov

Proton Transfer Events in Acyl Intermediate Formation and Hydrolysis

Proton transfers are critical throughout the catalytic cycle of H-Gly-Pro-αNA hydrolysis. The entire process can be conceptualized as a series of proton shuttling events mediated by the active site residues and surrounding water molecules. nih.govrsc.org

The initial step involves the His-Asp pair enhancing the nucleophilicity of the serine residue for its attack on the substrate's carbonyl carbon. nih.gov Studies using solvent kinetic isotope effects (D₂O) on the cleavage of the analogous Gly-Pro-pNA substrate by DPP-IV have demonstrated that proton transfers are kinetically significant and contribute to the rate limitation of the reaction. nih.gov A solvent kinetic isotope effect value (D₂O kcat/Km) of 2.9 suggests that proton transfer is involved in the formation of the acyl-enzyme intermediate. nih.gov

The mechanism proceeds in two main stages:

Acylation: Following the nucleophilic attack by serine, a tetrahedral intermediate is formed. The histidine residue, now protonated, acts as a general acid, donating a proton to the nitrogen atom of the α-naphthylamine leaving group. This facilitates the collapse of the tetrahedral intermediate, cleavage of the peptide bond, and release of α-naphthylamine. The enzyme is now left in a transiently stable acyl-enzyme intermediate state, where the Gly-Pro dipeptide is covalently attached to the active site serine.

Deacylation: For the enzyme to complete its catalytic cycle, the acyl-enzyme intermediate must be hydrolyzed. A water molecule from the solvent acts as the nucleophile, attacking the carbonyl carbon of the acyl-enzyme linkage. The histidine residue, now back in its basic form, activates the water molecule by abstracting a proton, similar to how it activated serine in the first stage. This leads to the formation of another tetrahedral intermediate, which then collapses to release the Gly-Pro dipeptide product and regenerate the free, active enzyme. The proton transfer during this deacylation step is also a rate-contributing factor, with a D₂O kcat of 1.7 being observed. nih.gov

Pre-Steady-State Kinetic Analysis of Product Release

Pre-steady-state kinetics provides a powerful tool to dissect the individual steps of the enzymatic reaction before the reaction rate becomes constant (the steady state). mit.edu This type of analysis is particularly revealing for multi-step reactions like the hydrolysis of H-Gly-Pro-αNA.

When studying the hydrolysis of the analogous substrate Gly-Pro-pNA by DPP-IV, a distinct "burst" of product release is observed during the pre-steady-state phase. nih.gov This phenomenon is characterized by a rapid, stoichiometric release of the first product (α-naphthylamine or p-nitroaniline) that is faster than the subsequent, slower steady-state rate of product formation.

The observation of this burst provides critical mechanistic information:

It indicates that the first part of the reaction, the acylation step (leading to the release of the naphthylamine group), is relatively fast.

Interestingly, for DPP-IV, the amplitude of this initial burst was found to be significantly larger than the concentration of the enzyme itself, suggesting a more complex mechanism involving a branching deacylation pathway. nih.gov In some enzymatic reactions, the pre-steady-state phase can be quite long, indicating a slow transition between different active forms of the enzyme. mdpi.com

Enzyme Inhibition Studies Utilizing H-Gly-Pro-αNA as a Substrate

H-Gly-Pro-αNA is an invaluable tool for studying enzyme inhibitors because its hydrolysis provides a clear and measurable signal that can be monitored to determine the extent and mechanism of inhibition. nih.gov

Competitive Inhibition Mechanisms

Competitive inhibition occurs when an inhibitor molecule, which often resembles the structure of the natural substrate, binds reversibly to the active site of the enzyme. libretexts.org This binding event prevents the actual substrate, H-Gly-Pro-αNA, from accessing the active site. nih.govlibretexts.org

In the context of enzymes like post-proline dipeptidyl aminopeptidase, which cleaves H-Gly-Pro-αNA, peptides with the general structure X-Pro (where X is an amino acid moiety) can act as competitive inhibitors. researchgate.net The inhibitor and the substrate are in direct competition; therefore, the level of inhibition is dependent on the relative concentrations of both the inhibitor and the substrate. libretexts.org

Key characteristics of competitive inhibition observed using H-Gly-Pro-αNA as the substrate include:

The maximum reaction velocity (Vmax) remains unchanged. At sufficiently high concentrations of H-Gly-Pro-αNA, the substrate can effectively outcompete the inhibitor, and the enzyme can still reach its maximum catalytic rate. libretexts.org

The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, appears to increase. This apparent increase (termed Km,app) signifies that a higher concentration of H-Gly-Pro-αNA is required to achieve half-maximal velocity in the presence of the competitive inhibitor. nih.gov

This mechanism is fundamental in pharmacology and is exploited in the design of drugs that target specific enzymes. libretexts.orgplos.org

Table 1: Kinetic Parameters in Competitive Inhibition An interactive data table based on the principles of competitive inhibition.

| Parameter | No Inhibitor | With Competitive Inhibitor | Rationale |

|---|---|---|---|

| Vmax | Vmax | Unchanged | High substrate concentration can overcome inhibition. libretexts.org |

| Km | Km | Increased (Km,app > Km) | More substrate is needed to compete with the inhibitor for the active site. nih.gov |

Covalent Enzyme-Inhibitor Complex Formation and Dissociation

Unlike reversible competitive inhibitors, covalent inhibitors form a chemical bond with the enzyme, typically with a reactive residue in the active site. nih.gov This interaction can be either reversible or irreversible. youtube.com

The inhibition of DPP-IV by the drug saxagliptin, studied using Gly-Pro-pNA as the substrate, provides a clear model for this type of interaction. The mechanism involves a two-step process:

Initial Non-covalent Binding: The inhibitor first binds to the enzyme's active site through non-covalent interactions, forming an initial enzyme-inhibitor encounter complex (EI). This step is reversible and is governed by an inhibition constant (Ki). nih.govnih.gov

Covalent Bond Formation: Following the initial binding, a reactive group on the inhibitor forms a covalent bond with an active site residue, often the catalytic serine. This results in a stable, but potentially reversible, covalent enzyme-inhibitor complex (E-I). nih.gov

For saxagliptin, the formation of this covalent complex is reversible. The complex can dissociate, releasing the inhibitor and regenerating the active enzyme. nih.gov The rate of this dissociation (koff) is typically very slow, leading to a prolonged duration of inhibition. nih.govnih.gov

Table 2: Kinetic Data for Reversible Covalent Inhibition of DPP-IV Data derived from the study of saxagliptin inhibition using Gly-Pro-pNA as a substrate.

| Parameter | Value | Description |

|---|---|---|

| kon (association rate constant) | Dependent on ionization of a residue with pK of 6.2 nih.gov | Rate of formation of the final covalent complex. |

| koff (dissociation rate constant) | (5.5 ± 0.4) x 10⁻⁵ s⁻¹ nih.gov | Rate of dissociation of the covalent enzyme-inhibitor complex. |

The formation of the covalent bond is often facilitated by the enzyme's own catalytic machinery, tricking the enzyme into participating in its own inactivation, a process sometimes referred to as "suicide inhibition". youtube.comyoutube.com This type of inhibition is highly effective and can lead to a long-lasting pharmacological effect even if the inhibitor itself is cleared from circulation relatively quickly. nih.gov

Enzymatic Hydrolysis and Kinetic Analysis of H Gly Pro αna

Conformational Properties of Gly-Pro Sequences

The folding of peptides and proteins is dictated by the sequence of their amino acid residues and the resulting hydrogen bonding interactions. researchgate.netnih.govrsc.org The Gly-Pro motif is particularly influential in determining the secondary structure.

Glycine (B1666218) (Gly) , lacking a side chain, offers a high degree of flexibility to the peptide backbone. wikipedia.org

Proline (Pro) , with its side chain forming a cyclic structure with the backbone amine, introduces significant conformational rigidity. cymitquimica.com

The sequence of these amino acids is crucial. The Pro-Gly sequence is known to direct the formation of β-turn structures, which are essential for the folding of β-hairpins in proteins. researchgate.netnih.govrsc.org In contrast, the Gly-Pro sequence, as found in H-GLY-PRO-alphaNA, tends to adopt more extended structures like the polyproline-II (PP-II) helix. researchgate.netnih.gov

Role in Protein Structure and Function

The Gly-Pro motif is a recurring sequence in collagen, the most abundant protein in mammals, where it is essential for the formation of the characteristic triple helix structure. researchgate.netnih.gov Glyprolines, which are peptides containing Gly-Pro or Pro-Gly sequences, are generated from the catabolism of collagen and elastin. researchgate.netnih.gov These peptides are not merely structural components but also exhibit a range of biological activities. researchgate.netnih.gov

Biological Activities of Gly Pro Containing Peptides

Signaling Pathway Modulations by Gly-Pro Peptides (e.g., MAPK-NF-κB)

While direct studies on H-GLY-PRO-alphaNA's effect on signaling pathways are limited, research on other peptides demonstrates that they can modulate key inflammatory pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. nih.govbmbreports.org Activation of these pathways leads to the production of pro-inflammatory mediators. nih.govbmbreports.org Studies on various peptides have shown that they can exert anti-inflammatory effects by inhibiting the phosphorylation and activation of components of the MAPK and NF-κB pathways. nih.govrsc.orgresearchgate.net For example, wheat peptides have been shown to inhibit the activation of MAPK and NF-κB inflammatory pathways in response to NSAID-induced intestinal injury. rsc.org

Interactions with Other Biological Systems (e.g., Fibrin (B1330869) Polymerization Inhibition)

Peptides containing the Gly-Pro sequence have been investigated for their effects on blood coagulation. Fibrin polymerization is a critical step in the formation of a blood clot. This process involves the interaction between a newly exposed N-terminal Gly-Pro-Arg sequence on one fibrin molecule and a binding pocket on an adjacent fibrinogen molecule. pnas.org Synthetic peptides that mimic this sequence can act as competitive inhibitors of fibrin polymerization. pnas.org The tetrapeptide Gly-Pro-Arg-Pro (GPRP), for example, is a known inhibitor of fibrin polymerization. pnas.orgmedchemexpress.comnih.gov It functions by binding to the polymerization sites in the D-domain of fibrinogen, thereby preventing the assembly of fibrin monomers into a clot. nih.govnih.gov While the simple dipeptide Gly-Pro itself does not show a significant inhibitory effect on fibrin polymerization, its presence as a core structural element in longer inhibitory peptides is crucial. pnas.orgnih.gov

Advanced Analytical Methodologies for H Gly Pro αna and Its Derivatives

Spectrophotometric and Fluorometric Assay Development for Enzymatic Activity

The cleavage of the H-Gly-Pro sequence from a reporter molecule is the foundation of many enzymatic assays. Spectrophotometric and fluorometric methods are workhorses in this domain, offering robust and sensitive detection of enzyme activity.

Spectrophotometric Assays: These assays commonly utilize a chromogenic derivative, H-Gly-Pro-p-nitroanilide (H-Gly-Pro-pNA). nih.govbioscience.co.uk In this configuration, the Gly-Pro dipeptide is linked to a p-nitroaniline (pNA) molecule. The intact substrate is colorless. Upon enzymatic cleavage by a peptidase like DPP-IV, the yellow-colored pNA is released. nih.gov The rate of pNA formation can be monitored by measuring the increase in absorbance at approximately 405 nm, which is directly proportional to the enzyme's activity. nih.gov This method is widely used for determining enzyme kinetics and for screening potential inhibitors. nih.govmdpi.com

Fluorometric Assays: For enhanced sensitivity, fluorometric assays are employed. A common substrate is H-Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). mdpi.com Similar to the chromogenic assay, the substrate itself is non-fluorescent. Enzymatic action liberates the highly fluorescent 7-amido-4-methylcoumarin (AMC) group. mdpi.comabcam.com The increase in fluorescence, typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm, provides a sensitive measure of enzyme activity. mdpi.comabcam.com These assays are particularly advantageous for high-throughput screening (HTS) and when working with low enzyme concentrations. mdpi.com

A related, highly sensitive method employs a bioluminescent substrate, H-Gly-Pro-aminoluciferin. Enzymatic cleavage releases aminoluciferin, which then acts as a substrate for a coupled luciferase reaction, generating a light signal that can be measured with a luminometer. promega.es This assay format can be over 20 times more sensitive than its fluorescent counterpart. promega.es

| Parameter | Spectrophotometry (pNA) | Fluorometry (AMC) | Bioluminescence (aminoluciferin) |

|---|---|---|---|

| Principle | Cleavage releases chromophore (pNA) | Cleavage releases fluorophore (AMC) | Cleavage releases luciferin (B1168401) substrate for coupled reaction |

| Detection | Absorbance (~405 nm) | Fluorescence (Ex: ~360 nm, Em: ~460 nm) | Luminescence |

| Relative Sensitivity | Good | High | Very High promega.es |

| Common Applications | Enzyme kinetics, inhibitor screening nih.govmdpi.com | High-throughput screening, low-concentration samples mdpi.com | Highly sensitive screening, limited sample studies promega.es |

| Limitations | Compound interference (color), lower sensitivity | Compound interference (fluorescence), photobleaching | Complex reagent (requires luciferase), cost |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods offer superior specificity and resolution by physically separating the substrate from its products before quantification. This approach is crucial for overcoming the interference issues inherent in direct spectrophotometric or fluorometric measurements and for analyzing complex biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to separate and quantify the components of the enzymatic reaction mixture with high precision. In the context of H-Gly-Pro-pNA, an HPLC method with UV detection can simultaneously track the decrease in the substrate peak and the appearance of the product peaks, such as p-nitroaniline or the dipeptide Gly-Pro. researchgate.netresearchgate.net This allows for detailed kinetic studies and confirmation of the mode of hydrolysis. researchgate.net More advanced applications combine HPLC with fluorescence detection (LC-FD). For instance, an assay using a fluorescent substrate like GP-BAN (a derivative that releases a fluorescent reporter) leverages HPLC to separate the fluorescent product from the unreacted substrate and other sample components before quantification. rsc.org This LC-FD method provides a much lower limit of quantitation (as low as 5 nM) and greater accuracy for measuring DPP-IV activity in complex biological matrices like cell homogenates compared to simple microplate reader assays. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Analysis

LC-MS/MS stands out as a powerful technique for both enzyme activity measurement and substrate/inhibitor discovery. A key advantage of LC-MS is its ability to directly measure the mass of the reaction products, offering unambiguous identification.

One innovative LC-MS-based method for DPP-IV activity uses Gly-Pro-pNA as the substrate but quantifies the formation of the universal dipeptide product, Gly-Pro, instead of the chromophore. rsc.org This strategy has several benefits:

Universality: The detection of Gly-Pro is applicable to a wide range of substrates containing the N-terminal Gly-Pro sequence, not just those with a pNA group. rsc.org

Reduced Interference: It avoids issues where test compounds absorb light or fluoresce at the same wavelengths as the reporter group. rsc.org

Improved Sensitivity: In some cases, the dipeptide product (Gly-Pro) shows better LC-MS sensitivity than the substrate or the reporter product (pNA). rsc.org

This method has been validated for screening DPP-IV inhibitors and facilitates the discovery of novel substrates. rsc.org Furthermore, LC-MS/MS is indispensable for identifying and sequencing DPP-IV inhibitory peptides from complex mixtures, such as protein hydrolysates. dicp.ac.cnnih.govresearchgate.net In these studies, the technology can identify dozens or even hundreds of peptides, which can then be synthesized and tested for their ability to compete with H-Gly-Pro-pNA in inhibitory assays. dicp.ac.cnresearchgate.net

| Technique | Analyte Measured | Key Research Findings & Advantages | Reference |

|---|---|---|---|

| HPLC-UV | Substrate (H-Gly-Pro-pNA) and/or product (pNA) | Allows for simultaneous monitoring of substrate disappearance and product appearance, confirming reaction kinetics. | researchgate.net |

| HPLC-FD | Fluorescent product (e.g., BAN) | Offers high sensitivity and accuracy by separating the fluorescent product from interfering sample components before detection. Achieves very low limits of quantitation. | rsc.org |

| LC-MS/MS | Universal product (Gly-Pro dipeptide) | Overcomes interference from colored/fluorescent compounds. Applicable to any substrate that releases a Gly-Pro dipeptide. | rsc.org |

| LC-MS/MS | Novel inhibitory peptides | Enables identification and sequencing of unknown peptides from complex biological samples (e.g., food hydrolysates) that inhibit DPP-IV. | dicp.ac.cnnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

While not a primary tool for high-throughput activity screening, NMR spectroscopy provides unparalleled, atomic-level information about the structural and dynamic interactions between a substrate like H-Gly-Pro-αNA and its target enzyme. Techniques such as Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are particularly valuable. nih.govresearchgate.net

Chemical Shift Perturbation (CSP): This method involves acquiring 2D NMR spectra (typically a ¹H-¹⁵N HSQC) of an isotope-labeled protein in the absence and presence of a ligand (the substrate or its analog). researchgate.net Residues in the protein's binding site that interact with the ligand will experience changes in their chemical environment, causing their corresponding peaks in the spectrum to shift. By mapping these shifts onto the protein's structure, the precise binding site, or "epitope," can be identified. researchgate.net This technique can reveal how H-Gly-Pro derivatives dock into the active site of enzymes like DPP-IV. mdpi.comnih.gov

Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment that identifies which parts of a ligand are in close contact with the protein. nih.govnih.gov The protein is selectively irradiated, and this saturation is transferred via spin diffusion to bound ligand molecules. When the ligand dissociates, it carries this "memory" of saturation, resulting in decreased signal intensity for the protons involved in binding. nih.gov This allows for mapping the binding epitope on the ligand itself, providing crucial information for structure-based drug design.

These NMR methods are instrumental in understanding the precise molecular recognition events that govern the substrate specificity of prolyl peptidases for the Gly-Pro sequence.

Emerging Analytical Techniques for Peptide Substrate Research

Research continues to push the boundaries of enzyme analysis, moving toward methods that offer greater biological relevance, higher throughput, or non-invasive detection.

Stable Isotope Breath Test: A highly innovative approach for measuring DPP-IV activity involves a stable isotope-labeled substrate, such as a ¹³C-labeled tripeptide. nih.gov In this method, the substrate is administered and, following cleavage by DPP-IV and subsequent cellular metabolism, the labeled carbon is released as ¹³CO₂. This ¹³CO₂ can be quantified in exhaled breath using isotope ratio mass spectrometry (IRMS). nih.gov This technique provides a non-invasive, real-time functional measure of in vivo enzyme activity and has been developed as a potential breath test to assess the efficacy of DPP-IV inhibitors. nih.govdocumentsdelivered.com

Enzyme Capture Activity (ECA) Assays: To improve specificity in complex samples like plasma, enzyme capture assays have been developed. In this format, an antibody specific to the target enzyme (e.g., DPP3) is immobilized on a surface. oup.comscispace.com The plasma sample is added, and the enzyme of interest is captured, while interfering substances are washed away. Subsequently, a substrate like H-Gly-Pro-αNA or its derivative is added, and the activity of only the captured enzyme is measured. This method allows for the highly specific quantification of enzyme activity from biological fluids. oup.comscispace.com

Activity-Based Probes and Live-Cell Imaging: Another frontier is the development of specific molecular probes that can report on enzyme activity directly within living cells. These probes, often based on a Gly-Pro sequence linked to a reporter that changes its fluorescent properties upon cleavage, enable the direct measurement and visualization of enzyme function in a physiological context. nih.gov These tools are invaluable for understanding the cellular roles of peptidases and for screening inhibitors in a more biologically relevant environment. mdpi.comnih.gov

Computational and Structural Biology Approaches

Molecular Docking Simulations of H-Gly-Pro-αNA with Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. echemi.com In the context of H-Gly-Pro-αNA, docking simulations are primarily used to understand its interaction with the active site of target peptidases, such as Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that specifically cleaves X-Proline dipeptides from the N-terminus of polypeptides. nih.govsigmaaldrich.com

Research findings from docking studies on analogous substrates like Gly-Pro-p-nitroanilide (pNA) provide a clear model for how H-Gly-Pro-αNA binds. These simulations reveal that the substrate fits into a well-defined active site pocket. The binding is stabilized by a network of non-covalent interactions. For instance, the terminal amine of the glycine (B1666218) residue often forms hydrogen bonds with acidic residues like Glu205 and Glu206 in the DPP-IV active site. nih.gov The proline ring fits into a hydrophobic sub-pocket, while the carbonyl group of the glycine is positioned for nucleophilic attack by the catalytic serine residue (part of the Ser-Asp-His catalytic triad). nih.gov

The primary output of docking simulations includes the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol), and the predicted binding pose. A lower binding energy indicates a more stable and favorable interaction. nih.gov These simulations are critical for understanding the basis of enzyme specificity and for the rational design of enzyme inhibitors. nih.govmedchemexpress.com

Table 1: Representative Molecular Docking Results for a Gly-Pro Substrate with DPP-IV This table presents hypothetical yet representative data based on typical molecular docking studies.

| Parameter | Value/Description | Significance |

|---|---|---|

| Binding Energy | -9.4 kcal/mol | Indicates strong, spontaneous binding affinity of the substrate to the enzyme's active site. nih.gov |

| Key Interacting Residues |

| Highlights the specific amino acids involved in catalysis and substrate stabilization. nih.gov |

| Types of Interactions |

| Defines the chemical nature of the enzyme-substrate binding. nih.gov |

Molecular Dynamics Simulations of Peptide-Enzyme Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the peptide-enzyme complex over time. mdpi.comosti.gov MD simulations are performed on the complex predicted by docking to assess its stability and to observe the atomistic motions that govern the binding and catalytic processes. nih.govnih.gov

A typical MD simulation for a complex like H-Gly-Pro-αNA with an enzyme involves placing the docked structure in a simulated aqueous environment and calculating the forces between atoms over a series of time steps. pitt.edu The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the peptide and protein backbone atoms over the simulation time (e.g., 100 nanoseconds). nih.govnih.gov A stable RMSD value suggests that the peptide remains securely bound in the active site. nih.gov Furthermore, MD simulations allow for the analysis of hydrogen bond persistence, water molecule dynamics within the active site, and correlated motions between different parts of the protein, which can be essential for the catalytic function. researchgate.net

Table 2: Typical Parameters for an MD Simulation of a Peptide-Enzyme Complex This table outlines common settings used in molecular dynamics simulations.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Simulation Software | NAMD, GROMOS, AMBER | Software packages used to run the simulation calculations. nih.govpitt.edu |

| Force Field | CHARMM, AMBER, OPLS | A set of parameters used to describe the potential energy and forces of the atoms in the system. nih.gov |

| Simulation Time | 50 - 200 ns | The duration of the simulation, chosen to be long enough to observe relevant biological motions. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T) to mimic physiological conditions. nih.gov |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Radius of Gyration (Rg) | Used to quantify the stability, flexibility, and compactness of the complex during the simulation. nih.gov |

Protein Structure Prediction for Peptidases Interacting with Gly-Pro Substrates

For many peptidases, an experimentally determined 3D structure (via X-ray crystallography or cryo-EM) may not be available. In such cases, computational protein structure prediction methods are invaluable for generating structural models. These models are essential for performing subsequent docking and MD simulations with substrates like H-Gly-Pro-αNA. researchgate.net

The most common approach is homology or comparative modeling. This method relies on the principle that if a protein's sequence (the "target") is significantly similar to the sequence of a protein with a known structure (the "template"), their 3D structures will also be similar. Tools like SWISS-MODEL or Phyre2 automate this process by finding suitable templates in the Protein Data Bank (PDB) and building a model of the target protein.

Bioinformatic Analysis of Gly-Pro Cleavage Sites in Proteomes

Bioinformatics provides powerful tools to predict where in a given proteome an enzyme might act. For peptidases that cleave after a Gly-Pro motif, bioinformatic analysis can identify all potential protein substrates within an organism. This is achieved by scanning protein sequence databases for the specific cleavage motif. nih.gov

However, the simple presence of a Gly-Pro sequence is not sufficient for cleavage; the surrounding amino acids (subsite specificity) and the structural context of the site are also critical. scienceopen.com Therefore, sophisticated prediction tools have been developed that use machine learning algorithms trained on experimentally verified cleavage sites. oup.comresearchgate.net These tools, such as PROSPER and iProt-Sub, analyze the sequence and predicted structural features around a potential cleavage site to assign a probability score. scienceopen.comoup.com

This type of analysis is crucial for:

Identifying novel physiological substrates of enzymes like DPP-IV.

Understanding the biological pathways regulated by these enzymes. scienceopen.com

Generating hypotheses for experimental validation. researchgate.net

Databases like MEROPS serve as comprehensive repositories of information on peptidases and their cleavage sites, providing the essential data needed to train and benchmark these predictive tools. nih.gov

Table 3: Selected Bioinformatic Tools for Protease Cleavage Site Prediction

| Tool/Database | Description | Relevance to Gly-Pro Cleavage |

|---|---|---|

| MEROPS | An integrated database for peptidases, their substrates, and inhibitors. nih.gov | Provides curated experimental data on enzymes that cleave Gly-Pro sequences, like family S9 (Prolyl oligopeptidase). |

| iProt-Sub | A machine learning-based tool for predicting protease-specific substrates and their cleavage sites. scienceopen.comoup.com | Can be trained or used with models for specific prolyl peptidases to predict Gly-Pro cleavage sites across a proteome. |

| PROSPER | An earlier-generation web server for predicting protease substrate specificity. oup.com | Utilizes machine learning to predict cleavage sites for multiple proteases, including those with proline specificity. |

| SignalP | Predicts the presence and location of signal peptide cleavage sites. nih.gov | While not for internal cleavage, it is often used in pipelines to identify secretory proteins that might be substrates for extracellular peptidases. nih.gov |

Future Research Directions

Development of Novel Gly-Pro-Containing Probes for Enzyme Activity

The simple chromogenic nature of H-Gly-Pro-αNA, while effective, represents only the first generation of tools for studying peptidase activity. The future lies in the creation of more sophisticated and versatile chemical probes built upon the Gly-Pro recognition motif. The development of Activity-Based Probes (ABPs) and advanced fluorescent reporters is a key priority. frontiersin.orgrsc.org

ABPs are designed to covalently modify the active site of a target enzyme, providing a stable label that allows for the detection of only the active fraction of an enzyme population. frontiersin.orgnih.gov A typical ABP consists of a recognition element (like the Gly-Pro sequence), a reactive group or "warhead" that forms the covalent bond, and a reporter tag (e.g., a fluorophore or biotin). nih.gov Designing novel Gly-Pro-containing ABPs would enable proteome-wide profiling, identification of potential off-targets for drugs, and real-time monitoring of enzyme activity within living cells and even whole organisms. frontiersin.orgnih.gov

Another promising area is the development of fluorogenic probes with enhanced properties. This includes creating probes that are quenched until cleaved, leading to a significant "turn-on" fluorescence signal, which improves the signal-to-noise ratio for sensitive detection. rsc.orgnih.gov Strategies could involve incorporating the Gly-Pro motif into structures that utilize mechanisms like FRET (Förster Resonance Energy Transfer) or photoinduced electron transfer (PeT) for quenching.

Table 1: Comparison of Enzyme Probe Technologies

| Probe Type | Mechanism of Action | Advantages | Disadvantages | Future Development Focus |

|---|---|---|---|---|

| Chromogenic Substrates (e.g., H-Gly-Pro-αNA) | Enzymatic cleavage releases a chromophore, causing a color change detectable by spectrophotometry. | Simple, cost-effective, suitable for kinetic assays. sigmaaldrich.com | Lower sensitivity, not ideal for in-cell imaging. | N/A |

| Fluorogenic Substrates | Enzymatic cleavage releases a fluorophore from a quencher, resulting in a fluorescent signal. researchgate.net | High sensitivity, suitable for high-throughput screening and cellular imaging. rsc.org | Can be prone to photobleaching; substrate turnover may not reflect active enzyme concentration. | Development of near-infrared (NIR) probes for deep-tissue imaging; probes with higher quantum yields. |

| Activity-Based Probes (ABPs) | Covalently binds to the enzyme's active site, attaching a reporter tag. frontiersin.org | Directly measures active enzyme concentration, stable signal, suitable for pull-down assays and proteomics. nih.gov | Can be challenging to design highly selective probes; potential for off-target labeling. frontiersin.org | Creating highly selective ABPs for individual peptidases; developing "AND-gate" probes requiring dual activation for enhanced specificity. nih.gov |

Exploration of Less Characterized Gly-Pro Cleaving Enzymes

While DPP-IV is the most studied enzyme that cleaves H-Gly-Pro-αNA, it is far from the only one. biorxiv.org The S9 family of serine peptidases, to which DPP-IV belongs, includes other members like DPP-8 and DPP-9, which also exhibit dipeptidyl peptidase activity and can cleave Gly-Pro sequences, though with different kinetic properties. nih.gov Furthermore, enzymes outside the S9 family, such as Prolyl Oligopeptidase (POP) and even some metalloproteases, possess post-proline cleaving activity. nih.govsemanticscholar.org

Future research must focus on systematically characterizing these less-studied enzymes. This involves:

Substrate Specificity Profiling: Using H-Gly-Pro-αNA and a panel of its analogs to determine the precise substrate preferences of enzymes like DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). nih.govnih.gov

Discovery of Novel Enzymes: Many post-proline cleaving enzymes (PPCEs) remain uncharacterized, particularly in microbes, fungi, and plants. mdpi.com For example, neprosin, a prolyl endopeptidase from a carnivorous plant, has unique properties and therapeutic potential. nih.gov

Investigating Atypical Activities: Recent findings show that some PPCEs can cleave after amino acids other than proline, such as a reduced cysteine. nih.gov This unexpected promiscuity demands a re-evaluation of their catalytic mechanisms and biological roles.

Table 2: Selected Post-Proline Cleaving Enzymes (PPCEs) for Future Study

| Enzyme/Family | MEROPS Clan/Family | Known Function/Role | Research Gap |

|---|---|---|---|

| Dipeptidyl Peptidase 8 (DPP-8) | SC / S09 | Similar substrate specificity to DPP-IV, but cytosolic localization; role in immune function. nih.gov | Precise physiological substrates and regulatory mechanisms are not fully understood. |

| Dipeptidyl Peptidase 9 (DPP-9) | SC / S09 | Cytosolic peptidase implicated in immune response and cell signaling. nih.gov | Overlap in function with DPP-8 and specific biological pathways are unclear. |

| Fibroblast Activation Protein (FAP) | SC / S09 | Expressed in tumor stroma and sites of tissue remodeling; has both dipeptidyl peptidase and endopeptidase activity. nih.gov | The full range of its natural substrates and its precise role in cancer progression need further elucidation. |

| Prolyl Oligopeptidase (POP) | SC / S09 | Cleaves small peptides (<30 amino acids) on the C-terminal side of proline; involved in neuropeptide metabolism. nih.govmdpi.com | How its activity is regulated in vivo and its interaction with other peptidases is an active area of research. |

| Neprosin | GA / G01 | Plant-derived glutamic peptidase that can cleave proline-rich gluten peptides. nih.gov | Full characterization of its substrate specificity and potential as a therapeutic enzyme. |

Integration of Multi-Omics Data for Pathway Elucidation

Understanding the full biological impact of Gly-Pro cleaving enzymes requires moving beyond the study of single enzymes and substrates. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology approach to elucidate the complex pathways these enzymes regulate. nih.govrsc.org

By combining these data layers from the same biological samples, researchers can build comprehensive models of cellular function. nih.govnih.gov For example, an integrated multi-omics study could:

Correlate the expression levels (transcriptomics) of a specific peptidase like DPP-9 with changes in the abundance of protein (proteomics) and peptide (metabolomics) substrates and products in a cell or tissue.

Identify novel regulatory networks by observing how genetic variations (genomics) in peptidase genes affect downstream protein and metabolite levels. jci.org

Uncover how these enzymatic pathways are altered in disease states by comparing multi-omics profiles from healthy and diseased subjects. jci.orgresearchgate.net

This holistic view is essential for understanding how the activity of a single enzyme, initially assayed with a tool like H-Gly-Pro-αNA, translates into broad physiological effects, from immune regulation to glucose metabolism. nih.govnih.govresearchgate.net

Advanced Mechanistic Studies using Unnatural Amino Acid Mutagenesis

To fully understand how Gly-Pro cleaving enzymes work at a molecular level, researchers need to probe their active sites with surgical precision. Unnatural amino acid (UAA) mutagenesis is a cutting-edge technique that allows for the site-specific incorporation of amino acids with novel chemical properties directly into a protein's primary sequence. nih.govvcu.edu

This technology provides an unparalleled tool for mechanistic studies. nih.govresearchgate.net By replacing a key catalytic or binding residue in an enzyme like DPP-IV with a UAA, researchers can:

Probe Enzyme-Substrate Interactions: Introduce UAAs with altered sizes, charges, or hydrogen-bonding capabilities to map the precise interactions within the S1 and S2 substrate-binding pockets that recognize the Gly-Pro motif.

Trap Catalytic Intermediates: Use UAAs that can form stable covalent bonds with the substrate to capture the enzyme in a specific state of the catalytic cycle.

Control Enzyme Activity: Incorporate photocaged UAAs, whose activity can be switched on or off with light, allowing for spatial and temporal control over enzymatic function within a living cell. vcu.edu

Applying UAA mutagenesis to the family of Gly-Pro cleaving enzymes will provide fundamental insights into the source of their specificity and catalytic power, paving the way for the rational design of highly selective inhibitors or bio-engineered enzymes with novel functions.

Q & A

Q. What strategies ensure ethical and rigorous reporting of this compound research outcomes?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and negative results. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions pre-submission .

Data Management & Literature Integration

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

Q. What guidelines should govern the storage and sharing of raw data from this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.